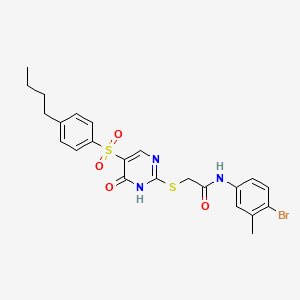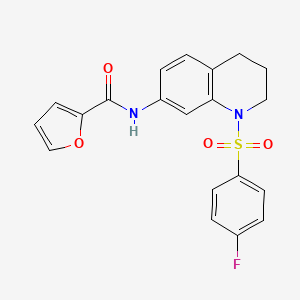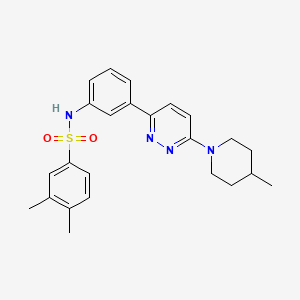
N-(2-ethoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-ethoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a pyridinyl group, and a quinoline carboxamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with an aldehyde or ketone.
Introduction of the Pyridinyl Group: The pyridinyl group can be introduced through a Suzuki coupling reaction, where a boronic acid derivative of pyridine is coupled with a halogenated quinoline intermediate.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where an ethoxybenzoyl chloride reacts with the quinoline intermediate.
Formation of the Carboxamide Moiety: The final step involves the conversion of the carboxylic acid group on the quinoline ring to a carboxamide group through an amidation reaction using an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
化学反应分析
Types of Reactions
N-(2-ethoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The ethoxyphenyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
N-(2-ethoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of N-(2-ethoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and inhibiting replication and transcription. Additionally, it can bind to specific proteins, altering their function and leading to cell cycle arrest and apoptosis.
相似化合物的比较
Similar Compounds
N-(2-methoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide: Similar structure but with a methoxy group instead of an ethoxy group.
N-(2-ethoxyphenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide: Similar structure but with the pyridinyl group at the 4-position instead of the 3-position.
N-(2-ethoxyphenyl)-2-(pyridin-3-yl)quinoline-3-carboxamide: Similar structure but with the carboxamide group at the 3-position instead of the 4-position.
Uniqueness
N-(2-ethoxyphenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide is unique due to its specific combination of functional groups and their positions on the quinoline ring. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C23H19N3O2 |
|---|---|
分子量 |
369.4 g/mol |
IUPAC 名称 |
N-(2-ethoxyphenyl)-2-pyridin-3-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C23H19N3O2/c1-2-28-22-12-6-5-11-20(22)26-23(27)18-14-21(16-8-7-13-24-15-16)25-19-10-4-3-9-17(18)19/h3-15H,2H2,1H3,(H,26,27) |
InChI 键 |
YYMPFOKUFGJEQX-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-Fluoro-4-methylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B11260884.png)
![N-(4-ethoxyphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B11260897.png)

![7-[4-(Acetylamino)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11260906.png)
![N-(2,4-dimethylphenyl)-5-methyl-7-(pyridin-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11260915.png)
![1-[4-(Pyrimidin-2-YL)piperazin-1-YL]-2-[6-(pyrrolidine-1-sulfonyl)-3,4-dihydro-2H-1,4-benzothiazin-4-YL]ethan-1-one](/img/structure/B11260916.png)
![2-((6-isopropyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B11260925.png)

![N-(2-chlorophenyl)-2-[(6-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]acetamide](/img/structure/B11260937.png)
![6-(4-fluorophenyl)-N-mesityl-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B11260939.png)



![2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B11260958.png)
